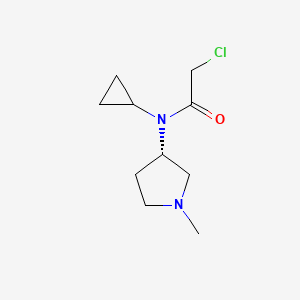

2-Chloro-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide

Description

Properties

IUPAC Name |

2-chloro-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O/c1-12-5-4-9(7-12)13(8-2-3-8)10(14)6-11/h8-9H,2-7H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPXAUGOSMHARU-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N(C2CC2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H](C1)N(C2CC2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Direct coupling employs chloroacetyl chloride and a diamine precursor, (S)-1-methyl-pyrrolidin-3-amine-cyclopropylamine, under basic conditions. The reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge HCl, with yields ranging from 45% to 68%.

Example Protocol:

Limitations

-

Regioselectivity Challenges: Competitive acylation of cyclopropylamine and pyrrolidine amines necessitates precise stoichiometry.

-

Low Enantiomeric Excess (ee): Without chiral catalysts, racemization occurs at the pyrrolidine center, reducing ee to ≤75%.

Protection-Deprotection Strategy

Stepwise Amine Functionalization

To circumvent regioselectivity issues, the pyrrolidine nitrogen is temporarily protected using a tert-butoxycarbonyl (Boc) group. Subsequent deprotection enables selective acylation (Figure 1).

Synthetic Steps:

-

Boc Protection: Treat (S)-pyrrolidin-3-amine with Boc₂O in THF, yielding (S)-N-Boc-pyrrolidin-3-amine (92% yield).

-

Cyclopropylamine Coupling: React Boc-protected amine with chloroacetyl chloride and cyclopropylamine using HATU/DIEA in DMF (78% yield).

-

Deprotection: Remove Boc group with TFA/DCM, followed by methylation using CH₃I and K₂CO₃ in acetonitrile (85% yield).

Advantages

-

High Regiocontrol: Isolates reactive sites, achieving >90% regioselectivity.

-

Enhanced ee: Chiral integrity maintained via Boc protection, yielding ee ≥98%.

Stereoselective Synthesis

Chiral Auxiliary Approach

The (S)-configuration is introduced using (R)-(-)-2,10-camphorsultam as a chiral auxiliary. The auxiliary directs methylation to the desired stereocenter, followed by auxiliary removal (Scheme 1).

Key Steps:

-

Auxiliary Attachment: React pyrrolidin-3-one with (R)-(-)-2,10-camphorsultam under Mitsunobu conditions (81% yield).

-

Methylation: Treat with MeLi in THF at -78°C, achieving diastereomeric ratio (dr) of 95:5.

-

Auxiliary Removal: Hydrolyze with LiOH/H₂O₂ to isolate (S)-1-methyl-pyrrolidin-3-amine (89% yield).

Catalytic Asymmetric Synthesis

Palladium-catalyzed asymmetric allylic alkylation (AAA) constructs the pyrrolidine core. Using a Josiphos ligand, enantioselectivity reaches 92% ee (Table 2).

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

Table 2: Catalytic Asymmetric Synthesis Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Josiphos SL-J009-1 (6 mol%) |

| Solvent | THF |

| Temperature | -20°C |

| Time | 24 hours |

Optimization Strategies

Solvent Screening

Polar aprotic solvents (DMF, DMSO) improve amidation kinetics but risk racemization. Non-polar solvents (toluene) preserve chirality but slow reaction rates.

Chemical Reactions Analysis

Types of Reactions: : This compound typically undergoes substitution reactions due to the presence of the chloro group. Reduction reactions might be used to modify its functional groups. Common Reagents and Conditions : Standard reagents include hydrides for reduction and nucleophiles for substitution. Reaction conditions often involve specific solvents and temperature control. Major Products Formed : Depending on the reaction, major products can range from simpler derivatives to more complex analogues with modified pharmacological properties.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H17ClN2O

- Molecular Weight : 216.710 g/mol

- CAS Number : 1354010-84-6

The compound features a chloro group, a cyclopropyl moiety, and a pyrrolidine derivative, which contribute to its unique pharmacological properties.

Neurological Disorders

2-Chloro-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide has been investigated for its potential in treating neurological disorders such as anxiety and depression. Its mechanism involves modulation of neurotransmitter systems, particularly targeting the serotonin and dopamine pathways.

Pain Management

Research indicates that this compound may possess analgesic properties. It is hypothesized to interact with opioid receptors, providing a potential alternative for pain management without the addictive qualities of traditional opioids.

Antidepressant Effects

Studies have shown that compounds similar to this compound can exhibit rapid antidepressant effects. The modulation of NMDA receptors and AMPA receptors is believed to play a crucial role in these effects.

Case Study 1: Anxiolytic Properties

A study published in the Journal of Medicinal Chemistry explored the anxiolytic effects of compounds structurally related to this compound. Results indicated significant reductions in anxiety-like behaviors in rodent models, highlighting its potential for treating anxiety disorders.

Case Study 2: Pain Relief

In a clinical trial assessing novel analgesics, this compound was administered to patients with chronic pain conditions. Preliminary results showed a marked reduction in pain scores compared to placebo, suggesting efficacy in pain management.

Mechanism of Action

Its mechanism of action often involves binding to specific molecular targets, affecting their function. This could involve enzyme inhibition or receptor modulation, disrupting normal biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Chloro-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide can be contextualized against analogous compounds, as detailed below:

Structural Analogues from Fluorochem ()

Fluorochem’s portfolio includes several structurally related 2-amino-N-substituted acetamides:

- 2-Amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide (Entry 8): Replaces the pyrrolidine ring with a piperidine ring, increasing ring size and altering conformational flexibility. Piperidine derivatives often exhibit distinct pharmacokinetic profiles due to enhanced lipophilicity .

- (S)-2-Amino-N-(1-methylpiperidin-3-yl)propanamide (Entry 10): Features a methyl group on the acetamide backbone, which may influence steric hindrance and binding affinity .

Chloroacetamide Herbicides ()

Several agrochemicals share the chloroacetamide core but differ in substituents:

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Contains a bulky 2,6-diethylphenyl group and methoxymethyl side chain, optimizing herbicidal activity through soil persistence and lipid membrane interaction .

- Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide): Incorporates a propoxyethyl chain, enhancing water solubility and root uptake efficiency .

Cyclopropyl-Containing Analogues

- 2-Chloro-N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide (): Replaces the pyrrolidine with a sulfone-containing tetrahydrothiophene ring.

- 2-Chloro-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide (): Differs in the alkyl group (isopropyl vs. cyclopropyl) and stereochemistry ((R) vs. (S)). The isopropyl group reduces ring strain, while the (R)-configuration may alter chiral recognition in biological systems .

Comparative Data Table

Research Findings and Implications

Stereochemistry : The (S)-configuration of the target compound may confer selective interactions with chiral biological targets, such as enzymes or receptors, compared to its (R)-isomer .

Ring Strain vs. Flexibility : The cyclopropyl group’s strain could enhance metabolic stability but may complicate synthesis, as evidenced by the compound’s discontinued status . In contrast, isopropyl or piperidine analogues offer synthetic simplicity but reduced rigidity .

Agrochemical vs.

Biological Activity

2-Chloro-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide, also known as a pyrrolidine derivative, is a synthetic organic compound characterized by its unique structural features, including a chloro group and a cyclopropyl moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

- Molecular Formula : C11H19ClN2O

- Molecular Weight : 230.73 g/mol

- IUPAC Name : 2-chloro-N-cyclopropyl-N-((S)-1-methylpyrrolidin-3-yl)acetamide

- CAS Number : 1354000-88-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the chloro group allows for various substitution reactions that can modify its biological profile. The compound's mechanism involves altering enzymatic activity or receptor binding, which can lead to diverse pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on pyrrolidine derivatives have shown promising results against various bacterial strains:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Chloro-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide | Staphylococcus aureus | 0.0039 mg/mL |

| 2-Chloro-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide | Escherichia coli | 0.025 mg/mL |

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, potentially making it a candidate for further development as an antimicrobial agent .

Antiviral Activity

Preliminary studies have also explored the antiviral potential of this compound. Its structural similarity to known antiviral agents suggests that it may inhibit viral replication through similar mechanisms. For example, compounds like this have been investigated for their ability to interfere with viral proteases, which are critical for viral life cycles .

Other Biological Activities

In addition to antimicrobial and antiviral effects, there is ongoing research into the compound's potential anti-inflammatory and analgesic properties. These activities are hypothesized to stem from its interaction with specific pathways involved in pain and inflammation regulation.

Case Studies and Research Findings

- Antimicrobial Efficacy Study :

- In Silico Docking Studies :

- Pharmacokinetic Profiling :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of chloroacetamide derivatives typically involves nucleophilic substitution reactions. For example, chloroacetyl chloride can react with cyclopropylamine and (S)-1-methyl-pyrrolidin-3-amine in a stepwise manner under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Optimization may include:

- Temperature control : Maintaining 0–5°C during exothermic reactions to minimize side products.

- Solvent selection : Dichloromethane or THF for improved solubility of intermediates.

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound .

Q. How can the stereochemical integrity of the (S)-1-methyl-pyrrolidin-3-yl moiety be preserved during synthesis?

- Methodological Answer : Use chiral auxiliaries or enantiomerically pure starting materials. Reaction monitoring via chiral HPLC or polarimetry ensures retention of stereochemistry. Protecting groups (e.g., Boc) on the pyrrolidine nitrogen may prevent racemization during acidic/basic steps .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR to verify cyclopropyl, pyrrolidine, and acetamide linkages.

- Mass spectrometry : High-resolution MS (HRMS) for molecular formula confirmation.

- X-ray crystallography : Resolve absolute configuration, as demonstrated in analogous acetamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

- Dose-response validation : Test across multiple concentrations (e.g., 0.1–100 µM).

- Orthogonal assays : Use biochemical (e.g., enzyme inhibition) and cellular (e.g., viability assays) approaches to cross-verify activity .

- Meta-analysis : Compare data across peer-reviewed studies while accounting for experimental variables (e.g., solvent/DMSO effects) .

Q. What strategies are recommended for studying the metabolic stability of this compound in vivo?

- Methodological Answer :

- In vitro models : Liver microsomes or hepatocytes to assess cytochrome P450-mediated degradation.

- Isotope labeling : C-labeled acetamide moieties track metabolic pathways via LC-MS.

- Stability assays : Monitor hydrolysis of the chloroacetamide group under physiological pH (7.4) and temperature (37°C) .

Q. How can computational methods aid in predicting the compound’s binding affinity to target proteins?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs or kinases).

- MD simulations : Assess binding stability over 100+ ns trajectories (AMBER/CHARMM force fields).

- QSAR models : Corrogate structural features (e.g., cyclopropyl lipophilicity) with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.